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L-ALANINE-N-T-BOC (15N)

Cat. No.: B1580338
M. Wt: 190.20
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Biomolecular Systems

Stable isotope labeling, utilizing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a non-radioactive, safe, and precise method for investigating biomolecules. chempep.com The introduction of these heavier isotopes into amino acids, the fundamental building blocks of proteins, allows researchers to follow their incorporation into peptides and proteins and to study their subsequent fate within a cell or organism. thermofisher.comsigmaaldrich.com

The key advantage of stable isotopes lies in their ability to be distinguished from their naturally abundant counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comresearchgate.net In proteomics, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize amino acids labeled with ¹³C or ¹⁵N to accurately quantify changes in protein abundance between different cell populations. thermofisher.comsigmaaldrich.comopenaccesspub.org This has revolutionized the study of cellular signaling, drug response, and disease progression. sigmaaldrich.com

Furthermore, in structural biology, NMR spectroscopy of proteins uniformly or selectively labeled with ¹⁵N and ¹³C provides a quantum leap in signal dispersion and spectral simplification. ckisotopes.comchemie-brunschwig.ch This enables the determination of three-dimensional protein structures and the characterization of their dynamics in solution, offering insights into protein function and interaction with other molecules. nih.govsigmaaldrich.com The ¹⁵N nucleus, with its nuclear spin of one-half, provides sharper resonance signals compared to the more abundant ¹⁴N, which has a nuclear spin of one, making it ideal for high-resolution NMR studies.

Overview of L-Alanine-N-T-BOC (15N) as a Specialized Precursor

L-Alanine-N-t-BOC (¹⁵N), also known as N-(tert-Butoxycarbonyl)-L-alanine-¹⁵N, is a specialized isotopically labeled amino acid derivative. sigmaaldrich.comsigmaaldrich.com It consists of the L-alanine backbone where the nitrogen atom of the amino group is the stable isotope ¹⁵N. This amino group is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in peptide synthesis that prevents unwanted reactions of the amine group. cymitquimica.com

This compound serves as a crucial precursor in the synthesis of ¹⁵N-labeled peptides and proteins. rsc.orgrsc.org The Boc protecting group can be readily removed under specific chemical conditions, allowing the ¹⁵N-labeled alanine (B10760859) to be incorporated into a growing peptide chain at a desired position. This site-specific labeling is invaluable for detailed NMR studies of protein structure and function, allowing researchers to probe specific regions of a protein.

The synthesis of L-Alanine-N-t-BOC (¹⁵N) typically involves the N-tert-butoxycarbonylation of L-alanine-¹⁵N, ensuring high isotopic and chemical purity. Commercial preparations often achieve isotopic purity levels of 98-99 atom percent for ¹⁵N.

Scope and Research Objectives of Utilizing L-ALANINE-N-T-BOC (15N)

The primary research applications of L-Alanine-N-t-BOC (¹⁵N) are centered around its use as a building block for introducing a ¹⁵N label into specific sites within peptides and proteins. This targeted labeling strategy serves several key research objectives:

Structural Biology: By incorporating ¹⁵N-alanine at specific residues, researchers can use NMR spectroscopy to obtain distance and angular restraints, which are crucial for determining the three-dimensional structure of proteins and peptides. researchgate.netsigmaaldrich.com This is particularly useful for studying the conformation of bioactive peptides and the active sites of enzymes.

Protein Dynamics and Folding: The ¹⁵N label acts as a sensitive probe for studying the internal motions and conformational changes of proteins over a wide range of timescales. sigmaaldrich.com This information is vital for understanding how proteins fold into their functional shapes and how their flexibility relates to their biological activity.

Metabolic Flux Analysis: In metabolic studies, ¹⁵N-labeled alanine can be used to trace the flow of nitrogen atoms through metabolic pathways, such as the glucose-alanine cycle. medchemexpress.com By tracking the incorporation of ¹⁵N into other molecules, researchers can quantify the rates of metabolic reactions and understand how they are regulated.

Quantitative Proteomics: While uniform labeling is more common in SILAC, site-specifically labeled peptides generated from precursors like L-Alanine-N-t-BOC (¹⁵N) can serve as internal standards for the absolute quantification of specific proteins by mass spectrometry. acs.org

In essence, L-Alanine-N-t-BOC (¹⁵N) is a versatile and powerful tool that enables researchers to ask and answer fundamental questions in chemistry and biochemistry, from the atomic-level details of protein structure to the complex network of metabolic reactions within a living cell.

PropertyValueSource
IUPAC Name (2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(¹⁵N)amino]propanoic acid
Synonyms Boc-L-alanine-¹⁵N, N-(tert-Butoxycarbonyl)-L-alanine-¹⁵N sigmaaldrich.comisotope.com
Molecular Formula C₈H₁₅¹⁵NO₄
Molecular Weight 190.20 g/mol isotope.com
Isotopic Purity ≥98 atom % ¹⁵N sigmaaldrich.comsigmaaldrich.com
Chemical Purity ≥98% isotope.com
Appearance White to off-white crystalline solid
Melting Point 79-83 °C sigmaaldrich.com
Storage Temperature -5°C to 5°C, desiccated isotope.com
ApplicationDescriptionKey Techniques
Peptide Synthesis Serves as a protected amino acid for the solid-phase or solution-phase synthesis of peptides containing a ¹⁵N-labeled alanine residue. cymitquimica.comrsc.orgchemimpex.comSolid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis
Biomolecular NMR Spectroscopy Enables the study of protein structure, dynamics, and interactions by introducing a specific NMR-active ¹⁵N nucleus. ckisotopes.comchemie-brunschwig.chisotope.comHeteronuclear Single Quantum Coherence (HSQC), Nuclear Overhauser Effect Spectroscopy (NOESY)
Proteomics Used to generate isotopically labeled internal standards for the quantification of proteins by mass spectrometry. chempep.comisotope.comStable Isotope Labeling by Amino acids in Cell culture (SILAC), Mass Spectrometry (MS)
Metabolic Flux Analysis Acts as a tracer to follow the path of nitrogen in metabolic pathways. medchemexpress.comisotope.comIsotope Ratio Mass Spectrometry (IRMS), NMR Spectroscopy

Properties

Molecular Weight

190.20

Purity

98%

Origin of Product

United States

Synthesis and Derivatization Strategies for L Alanine N T Boc 15n

Methodologies for Stereoselective (Asymmetric) Synthesis of N-Protected (¹⁵N)-L-Alanine Derivatives

Achieving the correct L-configuration is paramount in the synthesis of biologically relevant amino acids. Asymmetric synthesis strategies are therefore employed to ensure high enantiomeric purity. smolecule.com These methods are designed to control the stereochemistry at the α-carbon during the formation of the amino acid backbone.

Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org In the context of amino acid synthesis, an auxiliary can be attached to a glycine-equivalent substrate to control the facial selectivity of an alkylation or other C-C bond-forming reaction. researchgate.net

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used for the diastereoselective alkylation of their N-acylated derivatives. sigmaaldrich.com The bulky auxiliary shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered face, thereby establishing the desired stereocenter. After the key stereoselective step, the auxiliary can be cleaved under mild conditions.

Camphorsultam: Known as Oppolzer's sultam, camphorsultam is another effective chiral auxiliary that provides high levels of asymmetric induction in various reactions, including the synthesis of α-amino acids. wikipedia.org

Catalytic Asymmetric Synthesis: This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Chiral BINOL (1,1'-Bi-2-naphthol) derivatives, for example, can be used to create catalysts for the asymmetric α-functionalization of N-unprotected amino acid esters. nih.govresearchgate.net These catalysts operate by forming chiral Schiff base intermediates, which then guide the stereochemical course of subsequent reactions. nih.gov

ApproachKey FeatureExample
Chiral Auxiliary A stoichiometric chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Evans' Oxazolidinones, Camphorsultam wikipedia.orgsigmaaldrich.com
Asymmetric Catalysis A substoichiometric amount of a chiral catalyst generates an enantiomerically enriched product.Chiral BINOL-aldehyde catalysts nih.gov

Enzymatic Synthesis Routes for ¹⁵N-Labeled L-Alanine

Enzymatic methods offer high stereospecificity and are conducted under mild reaction conditions, making them an attractive green chemistry approach for synthesizing L-amino acids. nih.gov The synthesis of ¹⁵N-labeled L-alanine can be efficiently achieved using amino acid dehydrogenases. nih.gov

This process typically involves the reductive amination of a corresponding α-ketoacid. nih.govresearchgate.net For L-alanine, the precursor is pyruvate (B1213749). The key components of this enzymatic system are:

Enzyme: L-alanine dehydrogenase (L-AlaDH) is a NAD(H)-dependent enzyme that catalyzes the reversible conversion of L-alanine to pyruvate. nih.gov

¹⁵N Source: The isotopic label is introduced using an enriched source, most commonly [¹⁵N]ammonium chloride ((¹⁵NH₄)Cl) at 99 atom % ¹⁵N or higher. nih.govresearchgate.net

Cofactor Regeneration: The reaction requires the reduced cofactor NADH. To make the process cost-effective, a regeneration system is employed. A common method uses glucose dehydrogenase (GDH) to oxidize glucose, which in turn reduces NAD⁺ back to NADH. nih.govresearchgate.net

This coupled enzyme system allows for the continuous production of ¹⁵N-L-alanine from pyruvate with high yield and excellent stereochemical purity. nih.govnih.gov The resulting ¹⁵N-L-alanine can then be chemically protected with a Boc group to yield the final product.

Triflate Alkylation Methods for ¹⁵N-Isotope Incorporation

Chemical synthesis provides versatile routes for isotope incorporation. One efficient method involves the nucleophilic substitution of a chiral triflate. rsc.org Triflates (trifluoromethanesulfonates) are excellent leaving groups, facilitating Sₙ2 reactions.

An established strategy for synthesizing N-protected ¹⁵N-labeled amino acids uses this approach. rsc.org The key steps are:

Precursor Preparation: A chiral α-hydroxy acid, such as D-lactic acid, is used as the starting material to obtain the L-alanine configuration, as the reaction proceeds with an inversion of stereochemistry. The hydroxyl group is converted into a triflate.

¹⁵N Nucleophile: A ¹⁵N-labeled nucleophile is required to introduce the isotope. Di-tert-butyl [¹⁵N]imidodicarbonate is a suitable reagent that provides both the ¹⁵N atom and the precursors to the Boc protecting group. rsc.org

Alkylation Reaction: The potassium salt of the ¹⁵N-imidodicarbonate displaces the triflate group via an Sₙ2 reaction. rsc.org This step proceeds with high efficiency and cleanly inverts the stereocenter. rsc.org

This method is highly effective for producing chiral ¹⁵N-labeled Boc-amino acids that are suitable for direct use in peptide synthesis. rsc.org

Isotopic Enrichment Techniques for the Nitrogen-15 (B135050) Nucleus

The utility of L-ALANINE-N-T-BOC (15N) as a tracer is directly dependent on its level of isotopic enrichment. The process involves introducing a high abundance of the ¹⁵N isotope into the molecule while minimizing the presence of the naturally abundant ¹⁴N.

Precursor Selection and Incorporation Efficiency

The selection of the ¹⁵N-labeled precursor is a critical factor that influences both the synthetic route and the final enrichment level.

Common Precursors: For enzymatic syntheses, [¹⁵N]ammonium chloride or [¹⁵N]ammonium sulfate (B86663) are the most common and cost-effective sources of the ¹⁵N label. nih.govnih.gov For chemical methods like triflate alkylation, more complex precursors such as di-tert-butyl [¹⁵N]imidodicarbonate are employed. rsc.org

Incorporation Efficiency: High incorporation efficiency requires that the labeled precursor is the primary source of nitrogen available for the reaction. Any contamination with natural abundance (¹⁴N) nitrogen will lower the final isotopic enrichment, a phenomenon known as isotopic dilution. smolecule.com In microbial fermentation or enzymatic systems, this means ensuring that other potential nitrogen sources in the media are minimized. smolecule.com High-level labeling depends on using a ¹⁵N-containing precursor with a purity of over 99%. nih.gov

Validation of Isotopic Purity and Enrichment Levels

After synthesis, it is essential to verify the isotopic enrichment and purity of the final compound. Several analytical techniques are used for this validation.

Mass Spectrometry (MS): This is the most direct method for determining isotopic enrichment. nih.gov High-resolution mass spectrometry (HR-MS) can distinguish between the mass of the unlabeled compound and the ¹⁵N-labeled isotopologue. researchgate.netrsc.org The isotopic enrichment is calculated by comparing the relative intensities of the ion peaks corresponding to the labeled and unlabeled molecules after correcting for the natural isotopic abundance of other elements (e.g., ¹³C). researchgate.netalmacgroup.com For L-ALANINE-N-T-BOC, the ¹⁵N-labeled compound will have a mass shift of M+1 compared to its ¹⁴N counterpart. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to confirm isotopic labeling. While ¹⁴N is a quadrupolar nucleus that often leads to broad signals, the ¹⁵N nucleus has a spin of 1/2. Its presence can be confirmed directly in ¹⁵N NMR spectra or indirectly in ¹H or ¹³C NMR spectra through the observation of ¹⁵N-coupling patterns. rsc.org

The combination of these methods provides a comprehensive validation of the final product's identity, chemical purity, and isotopic enrichment level.

TechniquePrincipleInformation Obtained
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Confirms mass shift due to ¹⁵N incorporation; allows for precise calculation of isotopic enrichment percentage. almacgroup.com
NMR Spectroscopy Detects nuclear spin transitions in a magnetic field.Confirms the position of the ¹⁵N label through nuclear coupling and verifies the overall chemical structure. rsc.org

Chemical Transformations and Derivatizations of L-ALANINE-N-T-BOC (15N)

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the carboxylic acid functionality makes L-ALANINE-N-T-BOC (15N) a versatile precursor for a wide array of chemical modifications. These transformations can be broadly categorized into the preparation of functionalized analogues by modifying the carboxyl or amino group and regioselective modifications of the alanine (B10760859) side chain.

Preparation of Functionalized Alanine Analogues

The synthesis of functionalized alanine analogues from L-ALANINE-N-T-BOC (15N) is a cornerstone of medicinal chemistry and drug discovery, enabling the creation of novel peptides and small molecules with tailored properties.

One key application of this compound is in the preparation of N-propargylalanine , which serves as a precursor for generating N-(3-aryl)propylated alanine residues. chemicalbook.com This transformation introduces an alkyne functionality, which is highly valuable for subsequent "click" chemistry reactions, allowing for the facile conjugation of the alanine analogue to other molecules such as fluorescent dyes, affinity tags, or drug payloads.

Furthermore, L-ALANINE-N-T-BOC is instrumental in the one-pot synthesis of hybrid tripeptidomimetics that feature both amide and imide functionalities. chemicalbook.com These peptidomimetics are designed to mimic or inhibit the function of natural peptides, often with improved stability and bioavailability.

The carboxyl group of N-Boc-L-alanine can be activated and coupled with various amines to form a diverse range of amides. A notable example is the synthesis of 2,7-Bis-Boc-L-alanine-1,8-naphthyridine . researchgate.netresearchgate.net In this transformation, the carboxyl group of two N-Boc-L-alanine molecules are coupled to the amino groups of a 1,8-naphthyridine (B1210474) scaffold. The resulting compound has been investigated for its spectroscopic properties and its potential as a fluorescent probe for heavy metal ions. researchgate.netresearchgate.net

Below is a table summarizing the synthesis of a functionalized alanine analogue:

Starting MaterialReagent(s)ProductApplication
L-ALANINE-N-T-BOC2,7-diamino-1,8-naphthyridine, coupling agents2,7-Bis-Boc-L-alanine-1,8-naphthyridineFluorescent probe for metal ions

This table is generated based on the described chemical transformations and is for illustrative purposes.

Regioselective Modifications for Specific Research Applications

While the alanine side chain (a methyl group) is generally considered chemically inert, recent advancements in C-H functionalization chemistry are opening new avenues for its regioselective modification. Although direct C-H functionalization of the methyl group of N-Boc-L-alanine is challenging, related strategies in similar systems highlight the potential for future applications.

For instance, research on the regiodivergent enantioselective C-H functionalization of Boc-1,3-oxazinanes demonstrates the feasibility of selective modifications at positions beta to the nitrogen atom within a protected amino acid framework. nih.govresearchgate.net These reactions, often mediated by organometallic catalysts, can introduce new functional groups at specific locations, leading to the synthesis of novel β-substituted amino acids. nih.govresearchgate.net While not a direct modification of the alanine methyl group, this approach provides a conceptual framework for the future development of methods to functionalize the seemingly unreactive side chain of alanine.

A more common strategy to introduce functionality at the β-position of alanine is to start from a different precursor, such as serine. For example, the synthesis of β-chloro-L-alanine derivatives has been achieved starting from N-Boc-L-serine benzyl (B1604629) ester. researchgate.net This highlights an indirect but effective way to access β-functionalized alanine analogues.

Another important application of L-ALANINE-N-T-BOC (15N) is in solid-phase peptide synthesis (SPPS) . The 15N label allows for the unambiguous tracking of the alanine residue within a complex peptide sequence during NMR structural studies or mass spectrometry-based proteomics. In SPPS, the Boc group is temporarily protecting the alpha-amino group, allowing for the sequential addition of other amino acids to build a peptide chain. The use of N-Boc-L-alanine in SPPS is a foundational technique for creating custom peptides for a vast range of research purposes, including enzyme-substrate interactions and drug-receptor binding studies.

The following table provides examples of research applications stemming from the modification or use of N-Boc-L-alanine:

PrecursorModification/ApplicationResulting Analogue/PeptideResearch Application
N-Boc-L-serine benzyl esterChlorinationBoc-β-chloro-L-alanineSynthesis of antimicrobial phosphonopeptides
N-Boc-L-alanineSolid-Phase Peptide SynthesisCustom 15N-labeled peptidesStructural biology (NMR), Proteomics (MS)

This table is generated based on the described chemical transformations and is for illustrative purposes.

Advanced Spectroscopic Characterization and Elucidation Utilizing L Alanine N T Boc 15n and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a premier technique for elucidating the structure and dynamics of molecules in solution and the solid state. The incorporation of ¹⁵N into N-Boc-L-alanine significantly enhances the utility of NMR methods.

Direct detection of the ¹⁵N nucleus, while less sensitive than proton (¹H) NMR, provides invaluable information about the local chemical environment. In L-ALANINE-N-T-BOC (¹⁵N), the ¹⁵N chemical shift is highly sensitive to factors such as solvent, pH, and hydrogen bonding. The Boc protecting group influences the electronic environment of the amide nitrogen, distinguishing its chemical shift from that of an unprotected amine or an internal peptide amide bond.

The expected ¹⁵N chemical shift for the amide in L-ALANINE-N-T-BOC (¹⁵N) would fall within the typical range for secondary amides or carbamates, generally between 110 and 160 ppm. science-and-fun.de This precise value can be used to confirm the successful synthesis and purity of the compound and to study its interactions with other molecules.

Table 1: Physicochemical and Spectroscopic Properties of L-ALANINE-N-T-BOC (¹⁵N)

Property Value
Chemical Formula C₈H₁₅¹⁵NO₄
Molecular Weight 190.20 g/mol sigmaaldrich.com
Isotopic Purity ≥98 atom % ¹⁵N sigmaaldrich.com
¹⁵N Nucleus Spin (I) 1/2

| Expected ¹⁵N Chemical Shift Range | 110 - 160 ppm science-and-fun.de |

Note: This interactive table provides key properties of the title compound.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a highly sensitive 2D NMR experiment that correlates the chemical shifts of a proton with its directly attached heteronucleus, in this case, ¹⁵N. protein-nmr.org.uk A ¹H-¹⁵N HSQC spectrum of L-ALANINE-N-T-BOC (¹⁵N) would display a single cross-peak corresponding to the correlation between the amide proton (N-H) and the ¹⁵N nucleus. The position of this peak provides two precise chemical shift coordinates, offering a unique spectroscopic signature for the N-H group. This is particularly useful for unambiguously assigning this resonance in more complex mixtures. umd.eduanu.edu.au

The HNCA experiment is a 3D triple-resonance technique used almost exclusively for assigning protein backbone resonances. It correlates the amide proton and nitrogen of one residue with the alpha-carbon (Cα) of the same residue and the Cα of the preceding residue. For an isolated small molecule like L-ALANINE-N-T-BOC (¹⁵N), an HNCA experiment is not a standard application as there is no preceding residue. However, the compound is a fundamental building block for synthesizing peptides where HNCA experiments are critical. Once incorporated into a peptide chain, the ¹⁵N-labeled alanine (B10760859) allows for the sequential assignment of residues, forming the basis of protein structure determination.

Transverse Relaxation Optimized Spectroscopy (TROSY) is a revolutionary NMR technique that enables the study of very large macromolecules ( >100 kDa) by reducing the signal broadening caused by rapid transverse relaxation. ethz.chbruker.com The method exploits interference between different relaxation mechanisms to narrow the linewidths of NMR signals. ethz.ch

Methyl-TROSY specifically focuses on the methyl (—CH₃) groups of alanine, valine, leucine (B10760876), and isoleucine residues within large proteins. nih.govacs.org This technique is not applicable to the small molecule L-ALANINE-N-T-BOC (¹⁵N) itself, as its small size means it tumbles rapidly in solution and does not suffer from the severe line broadening that TROSY is designed to overcome.

However, L-ALANINE-N-T-BOC (¹⁵N), when used in conjunction with ¹³C labeling of its methyl group, is an essential precursor for introducing methyl-TROSY probes into large proteins. researchgate.net By incorporating ¹³CH₃-labeled, ¹⁵N-labeled alanine into a perdeuterated protein, researchers can obtain high-resolution spectra of the alanine methyl groups, providing critical insights into the structure and dynamics of multi-megadalton complexes. nih.gov

Solid-state NMR (ssNMR) is a powerful method for studying the structure of non-crystalline and insoluble materials, such as amyloid fibrils, membrane proteins, and large biomolecular assemblies. escholarship.org When L-ALANINE-N-T-BOC (¹⁵N) is used to synthesize peptides or proteins, the incorporated ¹⁵N-labeled alanine residues become sensitive probes for ssNMR analysis.

Table 2: Typical ¹⁵N Chemical Shift Anisotropy Parameters for Alanine in Different Secondary Structures

Secondary Structure σ₁₁ (ppm) σ₂₂ (ppm) σ₃₃ (ppm)
α-helix ~200 ~70 ~30

| β-sheet | ~200 | ~90 | ~20 |

Note: These are representative values for ¹⁵N chemical shift tensor components in polypeptides and illustrate the structural information that can be obtained once L-ALANINE-N-T-BOC (¹⁵N) is incorporated into a larger system.

The study of molecular motion, or dynamics, is crucial for understanding biological function. NMR spectroscopy, particularly using ¹⁵N-labeled probes, is uniquely suited for characterizing dynamics over a wide range of timescales. While L-ALANINE-N-T-BOC (¹⁵N) itself is a small, relatively rigid molecule, its utility in studying dynamics becomes paramount upon its incorporation into proteins or for probing protein-ligand interactions. nih.govnih.gov

Once part of a protein, the ¹⁵N nucleus of the alanine residue can be used in a suite of relaxation experiments (T₁, T₂, and heteronuclear NOE) to measure motion on picosecond-to-nanosecond timescales. These measurements provide insights into the flexibility of the protein backbone, which is often correlated with function, such as enzyme catalysis or molecular recognition.

Mass Spectrometry (MS) Based Analytical Approaches

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The incorporation of a ¹⁵N atom in L-ALANINE-N-T-BOC (¹⁵N) provides a distinct mass signature that is easily detectable. The molecular weight of the labeled compound is 190.20 g/mol , which is one mass unit higher than its unlabeled counterpart (189.21 g/mol ). sigmaaldrich.comnih.gov

This mass difference is invaluable for quantitative proteomics and metabolomics. For example, in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), proteins from different cell populations are labeled with "light" (¹⁴N) and "heavy" (¹⁵N) amino acids. After mixing and digesting the proteins, the relative abundance of peptides can be accurately quantified by comparing the signal intensities of the light and heavy peptide pairs in the mass spectrometer. L-ALANINE-N-T-BOC (¹⁵N) can be used in the chemical synthesis of ¹⁵N-labeled peptides that serve as internal standards for such quantitative MS experiments, leading to highly accurate measurements of protein expression levels.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving highly accurate and precise measurements of analyte concentrations. nih.gov The technique relies on the addition of a known quantity of an isotopically labeled version of the analyte—in this case, involving derivatives of ¹⁵N-labeled L-alanine—to a sample. This labeled compound serves as an internal standard. nih.govnih.gov

The fundamental principle of IDMS is that the isotopically labeled standard is chemically identical to its natural, unlabeled counterpart, ensuring they behave similarly during sample preparation, separation, and ionization in the mass spectrometer. nih.gov Because the standard and the analyte are affected proportionally by sample loss or variations in instrument response, the ratio of their signals in the mass spectrometer can be used to calculate the absolute concentration of the analyte with high precision.

Isotope-labeled full-length proteins or peptides derived from them are considered the optimal internal standards for quantitative proteomics as they closely mimic the behavior of the target analytes throughout the analytical process. nih.govresearchgate.net By using a standard like L-ALANINE-N-T-BOC (¹⁵N) to synthesize labeled peptides, researchers can achieve absolute quantification of specific proteins and metabolites, a critical requirement for biomarker validation and clinical diagnostics. creative-peptides.com

Table 1: Key Principles of Isotope Dilution Mass Spectrometry (IDMS)

PrincipleDescription
Internal Standard A known amount of an isotopically labeled analog of the analyte (e.g., ¹⁵N-labeled) is added to the sample.
Chemical Equivalence The labeled standard and the native analyte exhibit identical chemical and physical behavior during analysis.
Mass Spectrometric Detection The mass spectrometer distinguishes between the labeled and unlabeled forms based on their mass-to-charge ratio.
Ratio Measurement The ratio of the signal intensity of the native analyte to the labeled internal standard is measured.
Absolute Quantification The concentration of the native analyte is calculated based on the measured ratio and the known amount of the added standard.

Quantitative Proteomics and Metabolomics with ¹⁵N-Labeled Alanine

Stable isotope labeling using amino acids like ¹⁵N-labeled L-alanine is a cornerstone of quantitative proteomics and metabolomics. nih.govcreative-peptides.com These methods allow for the accurate comparison of protein and metabolite levels between different biological samples. nih.gov

In quantitative proteomics, a common approach is metabolic labeling, where cells or organisms are cultured in media containing a "heavy" isotope-labeled amino acid, such as ¹⁵N-alanine. nih.govspringernature.com This results in the in vivo incorporation of the heavy isotope into all newly synthesized proteins. nih.gov When this "heavy" labeled sample is mixed with an unlabeled "light" sample, the chemically identical peptides from both samples co-elute during liquid chromatography. The mass spectrometer can distinguish between the heavy and light peptide pairs, and the ratio of their signal intensities provides a precise measure of their relative abundance. This strategy, known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or similar in vivo labeling techniques, minimizes quantitative errors that can arise from sample preparation variability. creative-peptides.com

In metabolomics, ¹⁵N-labeled alanine is used to trace the flow of nitrogen through metabolic pathways. creative-peptides.comscispace.com By tracking the incorporation of ¹⁵N into various metabolites, researchers can elucidate metabolic pathway activity and understand how nutrients are utilized within an organism. creative-peptides.comcreative-proteomics.com

Table 2: Applications of ¹⁵N-Labeled Alanine in Proteomics & Metabolomics

FieldApplicationResearch Finding
Proteomics Relative and absolute protein quantificationEnables accurate comparison of protein expression levels between different states (e.g., healthy vs. disease). nih.gov
Proteomics Protein turnover studiesHelps to understand the dynamics of protein synthesis and degradation. creative-peptides.com
Metabolomics Metabolic pathway tracingTraces the flow of nitrogen to understand nutrient metabolism and flux. creative-peptides.comscispace.com
Clinical Diagnostics Biomarker quantificationServes as an internal standard for the absolute quantification of disease-related biomarkers. creative-peptides.com

Mass Defect-Based Precursor Ion Quantification

Mass defect-based precursor ion quantification is an innovative method that leverages the subtle mass differences between stable isotopes, which are distinguishable only with high-resolution mass spectrometers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap instruments. acs.org The mass defect is the difference between the exact mass of an atom and its mass number. Different isotopes have distinct mass defects; for instance, the replacement of a ¹⁴N atom with a ¹⁵N atom results in a mass defect of approximately -3.0 millidaltons (mDa). acs.org

Traditional precursor ion-based quantification methods require a significant mass difference (typically >4 Da) between labeled and unlabeled peptides to avoid interference between their isotopic envelopes. acs.org This limits the number of samples that can be analyzed simultaneously (multiplexing). Mass defect-based labeling, however, uses these very small, unique mass differences to distinguish between different labeled species. acs.org

This approach allows for higher multiplexing without increasing the complexity of the MS1 spectrum. acs.org For example, different samples can be labeled with reagents that introduce distinct, small mass defects. The high-resolution mass spectrometer can then resolve the signals from these different samples at the precursor ion level, enabling simultaneous and accurate quantification. This method overcomes the challenge of precursor interference and can improve sampling depth compared to traditional MS1-based techniques. acs.org

Table 3: Comparison of Quantification Methods

FeatureTraditional MS1-Based QuantificationMass Defect-Based Quantification
Required Mass Difference > 4 DaMillidaltons (mDa)
Instrument Requirement Standard Mass SpectrometerHigh-Resolution MS (e.g., Orbitrap, FT-ICR)
MS1 Spectrum Complexity Increases with multiplexingRemains low, enabling higher multiplexing
Key Advantage High quantitative accuracyHigh multiplexing capacity, reduced interference
Limitation Limited multiplexing, isotopic envelope overlapRequires advanced instrumentation and longer cycle times

Isotopic Tracing and Flux Analysis via LC-MS/MS and GC-c-IRMS

Isotopic tracing with ¹⁵N-labeled L-alanine is a fundamental technique for performing metabolic flux analysis, which quantifies the rates of metabolic reactions within a biological system. creative-proteomics.comnih.gov This approach provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations alone. creative-proteomics.com

In these experiments, a ¹⁵N-labeled substrate like L-alanine is introduced to cells or an organism. nih.gov Over time, the ¹⁵N isotope is incorporated into downstream metabolites as it moves through various biochemical pathways. nih.gov Samples are collected at different time points, and the metabolites are analyzed to determine the extent and pattern of ¹⁵N enrichment. nih.gov

Analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-c-IRMS) are used to measure the mass isotopomer distributions (MIDs) of these metabolites. nih.govnih.gov

LC-MS/MS is used for targeted analysis, allowing researchers to track the incorporation of ¹⁵N into specific polar metabolites involved in central carbon and nitrogen metabolism. nih.gov

GC-c-IRMS provides very precise measurements of isotope ratios and is a powerful tool for quantifying nitrogen flows through microbial communities by analyzing ¹⁵N incorporation into specific biomarkers.

The resulting data on isotopic enrichment profiles are then used in computational models to calculate the rates (fluxes) of intracellular metabolic pathways. nih.gov Studies have successfully used substrates like ¹⁵N-alanine to simultaneously quantify both carbon and nitrogen flux, providing a comprehensive understanding of cellular co-metabolism. nih.gov

Applications in Peptide Chemistry and Biomolecular Engineering

Role in Solid-Phase Peptide Synthesis (SPPS) of Labeled Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The use of isotopically labeled amino acids like L-ALANINE-N-T-BOC (¹⁵N) is integral to producing peptides tailored for specific analytical applications.

In SPPS, a peptide chain is assembled sequentially while anchored to a solid resin support. The process involves repeated cycles of deprotection and coupling of amino acids. The N-tert-butyloxycarbonyl (Boc) group in L-ALANINE-N-T-BOC (¹⁵N) is a temporary protecting group for the alpha-amino group of alanine (B10760859). peptide.com This protection is crucial to prevent unwanted polymerization during the coupling step. peptide.com

The incorporation of the ¹⁵N-labeled alanine involves a systematic cycle. First, the N-alpha protecting group of the amino acid already attached to the resin is removed, typically under acidic conditions. peptide.com Following neutralization, the carboxyl group of the incoming L-ALANINE-N-T-BOC (¹⁵N) is activated and coupled to the newly freed amine on the resin-bound peptide. The cycle of deprotection and coupling is repeated until the desired peptide sequence is complete. peptide.com This method allows for the precise insertion of the ¹⁵N label at a predetermined alanine position. nih.gov

Interactive Table: SPPS Cycle for Incorporating L-ALANINE-N-T-BOC (¹⁵N)

Step Action Reagents/Conditions Purpose
1. Deprotection Removal of the N-alpha protecting group (e.g., Boc) from the resin-bound peptide. Moderate acid (e.g., Trifluoroacetic acid - TFA) in Dichloromethane (DCM). peptide.com To expose the free amine for the next coupling reaction.
2. Washing Rinsing the resin. Dichloromethane (DCM), Diisopropylethylamine (DIEA). peptide.com To remove excess reagents and byproducts.
3. Neutralization Conversion of the amine salt to a free amine. Diisopropylethylamine (DIEA) in Dichloromethane (DCM). peptide.com To prepare the amine for nucleophilic attack.
4. Coupling Addition of the next amino acid. L-ALANINE-N-T-BOC (¹⁵N) with an activating agent. To form a new peptide bond, incorporating the ¹⁵N label.

| 5. Washing | Rinsing the resin. | Dichloromethane (DCM). peptide.com | To remove unreacted amino acid and coupling reagents. |

Site-specific labeling is the targeted incorporation of an isotopically labeled amino acid at a specific position in a peptide sequence. rsc.org This is achieved during SPPS by using the labeled amino acid, such as L-ALANINE-N-T-BOC (¹⁵N), only in the specific coupling cycle corresponding to the desired position in the final peptide. For all other alanine residues or other amino acids in the sequence, the standard, unlabeled versions are used.

This precise control offered by chemical synthesis is a significant advantage over biological expression methods, where achieving site-specificity can be more complex. rsc.org The ability to place a single ¹⁵N label allows researchers to probe the local environment and dynamics of that specific residue within the peptide structure. nih.gov

The introduction of a ¹⁵N isotope results in a mass shift but does not alter the physicochemical properties or chemical reactivity of the peptide. jpt.cominnovagen.com This is a critical feature, as it ensures that the labeled peptide behaves identically to its unlabeled counterpart in biological systems. The primary application of this labeling is in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. jpt.comqyaobio.com

In NMR studies, the ¹⁵N nucleus has a nuclear spin that can be detected, allowing researchers to obtain detailed information about the peptide's three-dimensional structure in solution and its molecular interactions. jpt.comqyaobio.com For example, solid-state NMR spectroscopy of site-specifically ¹⁵N-labeled gramicidin (B1672133) A has been used to unambiguously assign resonances and gain insights into the peptide's orientation within lipid bilayers. nih.gov The ¹⁵N label acts as a probe, providing data on bond orientations, hydrogen bonding, and the dynamics of the peptide backbone at the labeled site.

Utilization in Recombinant Protein Expression for Isotopic Enrichment

While L-ALANINE-N-T-BOC (¹⁵N) is designed for chemical synthesis, its deprotected form, ¹⁵N-L-Alanine, is a key precursor for producing isotopically enriched proteins through biological synthesis methods for applications in quantitative proteomics and structural biology. oup.comoup.com

Cell-free protein synthesis (CFPS) systems are derived from cellular extracts containing the necessary machinery for transcription and translation (e.g., from E. coli). nih.govnih.gov A major advantage of CFPS is its open-system nature, which allows for direct manipulation of the reaction environment and the addition of specific components. nih.govd-nb.info

To produce a protein with ¹⁵N-labeled alanine, ¹⁵N-L-Alanine is added to the cell-free reaction mixture as a precursor. nih.gov The protein synthesis machinery within the extract will then incorporate the labeled alanine into the growing polypeptide chain at positions dictated by the genetic template (mRNA). This method is highly efficient for producing isotope-labeled proteins because the system's resources are focused solely on synthesizing the target protein. nih.govyoutube.com

Interactive Table: Features of Cell-Free Protein Synthesis for Isotopic Labeling

Feature Description Advantage for ¹⁵N Labeling
Open System The reaction environment is not enclosed by a cell membrane. nih.gov Allows for the direct addition of ¹⁵N-L-Alanine and other labeled precursors. nih.gov
High Yield Can produce high concentrations of the target protein (up to mg/L). d-nb.infolsu.edu Efficiently utilizes the expensive labeled amino acid precursors.
Toxic Protein Expression Can synthesize proteins that would be toxic to living cells. youtube.com Expands the range of labeled proteins that can be studied.

| Speed | Protein synthesis can be completed in a few hours. youtube.com | Rapid production of labeled proteins for analysis. |

In vivo labeling involves introducing stable isotopes into proteins within living cells. nih.gov This is typically achieved by growing the cells in a specially formulated medium where the natural abundance ¹⁴N nitrogen source is replaced with a ¹⁵N source, or by supplementing the media with specific ¹⁵N-labeled amino acids. frontiersin.org

Prokaryotic Systems: Escherichia coli is a widely used prokaryotic host for recombinant protein expression. For uniform ¹⁵N labeling, E. coli is cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-containing salt, such as ¹⁵N ammonium (B1175870) chloride. The bacterium will use this to synthesize all of its nitrogen-containing compounds, including all amino acids, resulting in proteins that are globally enriched with ¹⁵N.

Eukaryotic Systems: Eukaryotic systems, such as yeast (Pichia pastoris) or insect cells (Spodoptera frugiperda, Sf9), are often used for expressing complex proteins that require post-translational modifications. ukisotope.com Similar to prokaryotic systems, these cells can be grown in defined media containing ¹⁵N-labeled precursors to produce isotopically enriched proteins. ukisotope.com While deuteration can be toxic to eukaryotes, ¹⁵N labeling is generally well-tolerated. rsc.org Metabolic labeling in eukaryotic systems is a powerful tool for quantitative proteomics, allowing for the comparison of protein expression levels between different cell states. frontiersin.orgnih.gov

Interactive Table: Comparison of In Vivo Isotopic Labeling Systems

System Host Organism Example Labeling Strategy Advantages
Prokaryotic Escherichia coli Grow in minimal media with a ¹⁵N salt as the sole nitrogen source. Cost-effective, high protein yields, simple genetics.
Eukaryotic (Yeast) Pichia pastoris Grow in defined media with ¹⁵N-labeled nutrients. Capable of post-translational modifications, high-density culture.
Eukaryotic (Insect) Sf9 cells Culture in specialized media (e.g., BioExpress® 2000) containing ¹⁵N-amino acids. ukisotope.com Excellent for complex, secreted, or large proteins; robust folding.

| Eukaryotic (Mammalian) | HEK293 cells | Grow in specialized media with ¹⁵N-amino acids (e.g., SILAC). | Most relevant for human proteins, performs complex post-translational modifications. |

Selective and Uniform ¹⁵N-Labeling Strategies for Large Proteins

The study of large proteins and supramolecular complexes by solution Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges, primarily due to spectral overlap and rapid signal decay. nmr-bio.com Isotopic labeling, particularly with ¹⁵N, is a powerful strategy to overcome these limitations. nmr-bio.comutoronto.ca L-Alanine-N-t-Boc (¹⁵N) and other ¹⁵N-labeled amino acids are crucial reagents in the two primary approaches used for this purpose: uniform labeling and selective labeling. nih.govckisotopes.com

Uniform ¹⁵N-Labeling

Uniform labeling involves the incorporation of ¹⁵N isotopes at every possible nitrogen position within the protein. portlandpress.com This is typically achieved by expressing the protein in a host organism (like E. coli) grown in a minimal medium where the sole nitrogen source is a ¹⁵N-enriched compound, such as ¹⁵NH₄Cl. portlandpress.combohrium.com This approach results in a protein where virtually all nitrogen atoms are the ¹⁵N isotope, which is NMR-active. portlandpress.com

The primary advantage of uniform ¹⁵N-labeling is that it enables the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment. This technique produces a spectrum where each amino acid residue (except proline) in the protein backbone generates a unique signal, or "crosspeak". portlandpress.com This significantly improves signal dispersion compared to ¹H-only NMR, making it possible to study the structure, dynamics, and interactions of proteins up to approximately 20-30 kDa. nmr-bio.comutoronto.ca For larger proteins, uniform labeling is often combined with deuteration to further reduce signal broadening. utoronto.canih.gov

Selective ¹⁵N-Labeling

For very large proteins (>100 kDa), even uniform ¹⁵N-labeling can result in overly complex spectra with significant signal overlap. nmr-bio.com Selective labeling strategies address this issue by incorporating ¹⁵N isotopes only at specific amino acid types or even at specific sites within a single residue. utoronto.canih.gov This simplifies the resulting NMR spectrum, allowing researchers to focus on particular regions of interest within the massive protein structure. ckisotopes.com

Selective labeling is accomplished by growing the expression host in a medium that contains a mixture of unlabeled amino acids and one or more desired ¹⁵N-labeled amino acids, such as L-Alanine-¹⁵N. ckisotopes.comnih.gov The host organism will preferentially incorporate the supplemented labeled amino acids into the protein being synthesized. ckisotopes.com

A significant challenge in selective labeling is metabolic scrambling , where the ¹⁵N isotope from the supplied amino acid is metabolically converted and incorporated into other amino acid types. nih.govproquest.com The extent of scrambling can vary significantly depending on the amino acid and the expression system used. For example, studies in human embryonic kidney (HEK) 293 cells have systematically characterized the degree of scrambling for various amino acids.

Research Findings on Amino Acid Scrambling

The table below summarizes the findings on the metabolic scrambling of α-¹⁵N atoms from different amino acids when used for selective labeling in HEK293 cells. nih.govproquest.com This data is crucial for designing effective selective labeling experiments.

Scrambling LevelAmino AcidsObservations
Minimal ScramblingC, F, H, K, M, N, R, T, W, YThe ¹⁵N label remains predominantly on the supplied amino acid type, making them ideal candidates for highly specific labeling. nih.govproquest.com
InterconversionG, SThese amino acids can be metabolically converted into each other, leading to labeling of both glycine (B1666218) and serine residues. nih.govproquest.com
Significant ScramblingA, D, E, I, L, VThe ¹⁵N label is frequently transferred to other amino acids through various metabolic pathways. For instance, ¹⁵N from valine and isoleucine can be scrambled, but this can be suppressed by tuning culture conditions, such as reducing the concentration of the labeled amino acid. nih.govproquest.com

Comparison of Labeling Strategies

The choice between uniform and selective labeling depends on the size of the protein and the specific biological question being addressed. While uniform labeling provides a global view of the protein, selective labeling offers a targeted approach to simplify spectra and probe specific sites. nih.govckisotopes.com For instance, combining selective labeling of valine, isoleucine, and leucine (B10760876) provides a low-cost option that strongly labels these residues as well as alanine. nih.gov

The table below provides a comparative overview of these two fundamental strategies.

FeatureUniform ¹⁵N-LabelingSelective ¹⁵N-Labeling
Principle All nitrogen atoms in the protein are labeled with ¹⁵N. portlandpress.comOnly specific amino acid types are labeled with ¹⁵N. ckisotopes.com
Method Protein expression in minimal media with ¹⁵N as the sole nitrogen source (e.g., ¹⁵NH₄Cl). bohrium.comProtein expression in media supplemented with specific ¹⁵N-labeled amino acids. nih.gov
Primary Application General structural and dynamic studies of small to medium-sized proteins (<30 kDa). nmr-bio.comutoronto.caSimplifying NMR spectra of large proteins (>30 kDa); probing specific sites or regions. nmr-bio.comnih.gov
Advantages Provides a comprehensive view of the entire protein backbone; enables standard heteronuclear NMR experiments. portlandpress.comReduces spectral overlap; aids in resonance assignment; allows focus on specific residues of interest. ckisotopes.com
Disadvantages Results in highly complex and crowded spectra for large proteins. nmr-bio.comSusceptible to metabolic scrambling; can be more expensive due to the cost of labeled amino acids. nih.govmdpi.com

By strategically employing these labeling methods, researchers can successfully apply NMR spectroscopy to investigate the structure, dynamics, and interactions of large and complex protein machinery that was previously inaccessible. nih.gov

Mechanistic Investigations and Reaction Kinetic Studies Employing 15n Labeled L Alanine Derivatives

Elucidation of N-Boc Deprotection Mechanisms and Kinetics

The N-Boc protecting group is fundamental in peptide synthesis and organic chemistry for the temporary masking of amine functionality. The removal of this group, or deprotection, is a critical step, and understanding its mechanism and kinetics is essential for optimizing reaction conditions. While the ¹⁵N label is on the alanine (B10760859) moiety, it serves as a tracer to monitor the efficiency and kinetics of the deprotection of the valuable labeled amino acid.

Acid-Catalyzed Deprotection Pathways

Acid-catalyzed cleavage is the most common method for N-Boc deprotection. Kinetic studies have revealed that the mechanism is more complex than a simple protonation followed by cleavage. Research on the HCl-catalyzed deprotection of Boc-protected amines has demonstrated that the reaction rate exhibits a second-order dependence on the concentration of the acid. acs.orgnih.gov This finding is consistent across various strong acids, including sulfuric acid and methanesulfonic acid. scribd.comresearchgate.net

The proposed mechanism involves a rapid, reversible protonation of the Boc-group's carbonyl oxygen, followed by a rate-limiting, general acid-catalyzed separation of an ion-molecule pair that arises from the fragmentation of the protonated carbamate. nih.govresearchgate.net The reaction ultimately yields the deprotected amine (in this case, ¹⁵N-L-alanine), carbon dioxide, and isobutylene. In contrast, deprotection with a weaker acid like trifluoroacetic acid (TFA) often requires a large excess of the acid and can show a different kinetic profile, sometimes exhibiting an inverse dependence on the conjugate base concentration. acs.orgnih.gov

Table 1: Kinetic Data for Acid-Catalyzed Deprotection of a Boc-Protected Amine at 50 °C
Acid CatalystMolar Equivalents UsedObserved Rate Constant (kobs)Kinetic Order in Acid
HCl3.2 - 6.0Rate increases with [HCl]2Second-Order
H2SO4VariableRate increases with [H2SO4]2Second-Order
Methane sulfonic acid (MSA)VariableRate increases with [MSA]2Second-Order
Trifluoroacetic acid (TFA)Large ExcessInverse dependence on [TFA anion]Complex

This interactive table summarizes findings from kinetic studies on N-Boc deprotection, highlighting the second-order dependence on strong acid catalysts. Data synthesized from multiple studies. acs.orgnih.govscribd.com

Thermal and Catalytic De-Boc Conditions

Beyond strong acids, thermal and other catalytic methods offer alternative pathways for N-Boc removal. Thermal deprotection can be achieved by heating the N-Boc compound, often in a continuous-flow reactor, without any added catalyst. acs.orgnih.gov This method proceeds through a likely mechanism involving the formation of the corresponding carbamic acid, which then fragments into the free amine, CO₂, and isobutylene. acsgcipr.org The efficiency of thermal deprotection is temperature-dependent and also correlates with the structure of the amine, with N-Boc aryl amines generally being easier to deprotect than N-Boc alkyl amines. acs.org Studies have shown that temperatures of 150°C or higher are often required for a practical reaction rate. acsgcipr.org

Catalytic methods provide milder alternatives. For instance, iron(III) salts have been demonstrated to be effective catalysts for the selective and practical removal of the Boc group from N,N'-diprotected amines and amino acids. rsc.org This process is often clean and may not require extensive purification. rsc.org Another approach involves using solid acid catalysts in continuous-flow systems, which combines the benefits of catalysis with the efficiency of flow chemistry, allowing for deprotection at lower temperatures than purely thermal methods and facilitating product separation. rsc.org

Probing Enzymatic Reaction Mechanisms via ¹⁵N Kinetic Isotope Effects

The ¹⁵N label in L-alanine derivatives is particularly valuable for studying enzyme mechanisms. The kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, provides detailed information about the transition state of the rate-limiting step.

Analysis of Nitrogen Bond Order Changes in Catalytic Cycles

The ¹⁵N KIE reports on changes in the bonding environment of the nitrogen atom during the first irreversible step of an enzymatic reaction. nih.gov A ¹⁵N KIE value greater than 1 (a "normal" KIE) indicates that the bonding to the nitrogen atom has been weakened in the transition state relative to the ground state. Conversely, a value less than 1 (an "inverse" KIE) suggests that the bonding has become stiffer.

In studies of L-amino acid oxidases, such as tryptophan 2-monooxygenase oxidizing L-alanine, the ¹⁵N KIE on the catalytic efficiency (kcat/Km) was used to probe the mechanism. nih.govresearchgate.net The observed ¹⁵N KIE, in conjunction with deuterium (B1214612) KIEs, helped to elucidate the timing of changes to the nitrogen's bond order relative to C-H bond cleavage, supporting a hydride transfer mechanism. nih.gov By measuring these subtle differences in reaction rates, researchers can build a more complete picture of the transition state structure.

Table 2: ¹⁵N Isotope Effects in the Oxidation of L-Alanine by Tryptophan 2-Monooxygenase
ParameterValueInterpretation
Observed ¹⁵V/Kalanine1.0145 ± 0.0007Indicates changes in nitrogen bonding in the rate-determining step.
Equilibrium ¹⁵N Isotope Effect (EIE) for Amine Deprotonation1.0233 ± 0.0004Isotope effect on the equilibrium between the zwitterionic and anionic forms of alanine.
Calculated Intrinsic ¹⁵N KIE on C-H Bond Cleavage0.9917 ± 0.0006Inverse effect suggests increased bonding constraint on nitrogen during hydride transfer.

This table presents key ¹⁵N isotope effect data used to dissect the mechanism of alanine oxidation, showing how observed effects are corrected to reveal the intrinsic effect on the chemical step. Data from a study on Tryptophan 2-Monooxygenase. nih.gov

Investigating Transamination and Deamination Pathways

Transamination and deamination are central reactions in amino acid metabolism. Enzymes catalyzing these reactions, such as alanine dehydrogenase and various transaminases, often exhibit kinetic isotope effects that favor the lighter ¹⁴N isotope. nih.govacs.org This preference occurs because cleaving a C-¹⁴N bond requires less energy than cleaving a C-¹⁵N bond. nih.gov

As a result of this enzymatic preference, when a pool of ¹⁵N-labeled L-alanine is subjected to deamination or transamination, the remaining, unreacted L-alanine becomes progressively enriched in ¹⁵N. jst.go.jpresearchgate.net By measuring the isotopic composition of the substrate and product over time, the magnitude of the KIE can be determined. This information is crucial for deducing the relative rates of different steps in the catalytic mechanism and for confirming whether C-N bond cleavage is a rate-limiting step. acs.orgacs.org For example, studies on alanine and glutamate (B1630785) dehydrogenases have utilized primary deuterium and ¹⁵N isotope effects to delineate the sequence and relative rates of substrate binding, chemical transformation, and product release. acs.org

Tracking Nitrogen Flows and Metabolic Pathways in Biological Systems

One of the most powerful applications of L-ALANINE-¹⁵N is as a tracer for mapping metabolic pathways in living organisms. nih.gov By introducing the ¹⁵N-labeled compound into a biological system, scientists can follow the journey of the nitrogen atom as it is transferred from alanine to other molecules, providing a dynamic view of nitrogen metabolism. jianhaidulab.comnih.gov

Following intravenous administration of ¹⁵N-L-alanine to human subjects, the ¹⁵N label appears rapidly in urinary urea (B33335) and ammonia. nih.gov This indicates that the nitrogen from alanine is actively participating in metabolic processes, with transamination being a key initial step in its interaction with the broader metabolic pool. nih.gov In bacteria, ¹⁵N-labeled alanine can be used to quantify nitrogen uptake and distinguish the metabolic contributions of different microbial groups. researchgate.net Similarly, in studies of plant metabolism, ¹⁵N-labeled compounds are used to trace the assimilation of inorganic nitrogen into amino acids. iaea.org This approach, often coupled with mass spectrometry or NMR, allows for the quantification of metabolic flux, revealing the rates of intracellular reactions and identifying central nodes in nitrogen metabolism, such as glutamate. researchgate.netembopress.org

¹⁵N Incorporation Studies in Microbial Metabolism

Stable isotope labeling with ¹⁵N-L-alanine is a foundational technique for tracing the assimilation and metabolic fate of nitrogen in microorganisms. frontiersin.org By introducing ¹⁵N-labeled compounds, such as ¹⁵NH₄⁺ or ¹⁵N-amino acids, into a microbial environment, researchers can follow the incorporation of the heavy isotope into cellular components, thereby mapping metabolic pathways and quantifying nitrogen uptake rates. frontiersin.orgresearchgate.net

A key application is in studying the synthesis of peptidoglycan, the primary component of bacterial cell walls. acs.org D-alanine, an enantiomer of L-alanine, is an essential building block of peptidoglycan in many bacteria. acs.orgnih.gov Studies utilizing ¹⁵N tracers have been instrumental in documenting the degradation pathways of peptidoglycan in aquatic cycles and understanding the flow of nitrogen through bacterial communities. acs.org

Research has demonstrated the feasibility of measuring ¹⁵N incorporation into the bacterial biomarker D-alanine using gas chromatography-combustion-isotope ratio mass spectrometry (GC-c-IRMS). researchgate.net This method allows for the precise quantification of nitrogen uptake specifically by bacteria, even within a complex microbial community. For instance, one study incubated sediment slurries with ¹⁵NH₄⁺ and a ¹⁵N-labeled amino acid mixture to trace nitrogen flow. The results showed that bacteria were responsible for a significant portion of nitrogen assimilation. researchgate.net

Bacterial Nitrogen Uptake in Sediment Slurries

Nitrogen SourcePercentage of Total Uptake by Bacteria
¹⁵NH₄⁺38%
¹⁵N-Amino Acid Mixture90%
researchgate.net

These incorporation studies are crucial for understanding the roles of different microorganisms in nutrient cycling and for elucidating the biosynthetic pathways, such as those involving alanine dehydrogenase, that are central to nitrogen metabolism and fixation in bacteria. nih.gov

Analysis of Nitrogen Turnover in Amino Acid Pools

¹⁵N-labeled L-alanine is a critical tracer for investigating the kinetics of nitrogen turnover within the free amino acid pools of an organism. nih.gov These dynamic pools are central to whole-body protein metabolism, reflecting the balance between protein synthesis, degradation, and amino acid transport. nih.govunits.it By introducing a pulse of ¹⁵N-L-alanine and tracking its distribution over time in plasma and other tissues, researchers can quantify key kinetic parameters. nih.govnih.gov

Kinetic studies have revealed that these parameters can change based on metabolic state. For example, in postprandial (fed) individuals, the rate constants for glycine (B1666218) and alanine transport were significantly lower compared to the postabsorptive (fasting) state, though the pool sizes showed only modest variation. nih.gov

Amino Acid Pool Kinetics in the Postabsorptive State

Amino AcidPool Size (μmol/100g body wt)Transport Rate Constant (hr⁻¹)Flux (μmol hr⁻¹/100g body wt)
Glycine7.7–11.83.7–4.228–43
nih.gov

Such tracer experiments have been applied in various contexts, from measuring protein turnover in algae like Chlamydomonas reinhardtii with up to 98% labeling efficiency, to assessing the impact of exercise on amino acid transport in human muscle. researchgate.net These methods offer a safe and accurate alternative to radioactive tracers for studying amino acid metabolism in vivo. nih.gov

Computational Approaches and Theoretical Modeling in Conjunction with L Alanine N T Boc 15n Research

Molecular Dynamics Simulations of Labeled Peptides and Proteins

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. In the context of peptides and proteins containing ¹⁵N-labeled alanine (B10760859), MD simulations provide insights into conformational dynamics, folding mechanisms, and structural stability. nih.govnih.gov These simulations model the interactions between atoms using force fields, allowing researchers to observe how a peptide folds and moves in a simulated environment, often mimicking physiological conditions. researchgate.net

The inclusion of a ¹⁵N isotope in an alanine residue does not significantly alter the force field parameters used in standard MD simulations, as the mass difference has a negligible effect on the classical equations of motion governing conformational changes. However, the true value of MD simulations lies in their ability to complement and interpret experimental data obtained from techniques like NMR spectroscopy, which heavily rely on ¹⁵N labeling. For instance, simulations can help rationalize observed changes in NMR spectra by providing an atomic-level view of the structural ensembles and dynamic processes that give rise to the experimental data.

Research on alanine-based peptides has shown that their conformational structures are highly sensitive to factors like chain length and solvent interactions. researchgate.net MD simulations can explore these dependencies systematically. For example, simulations of polyalanine peptides have revealed transitions from straight α-helices to more compact helix-turn-helix structures as the chain length increases. researchgate.net These computational studies provide a dynamic model for understanding the intrinsic helical propensities of amino acids like alanine. nih.gov

Table 1: Representative Parameters in Molecular Dynamics (MD) Simulations of Alanine-Based Peptides
ParameterDescriptionTypical Value/MethodReference
Force FieldThe potential energy function used to describe interatomic interactions.CHARMM, AMBER nih.gov
Solvent ModelRepresentation of the solvent environment (e.g., water).Explicit (e.g., TIP3P) or Implicit (e.g., GBSA) nih.gov
Simulation TimeThe total duration of the simulated trajectory.Nanoseconds (ns) to Microseconds (µs) researchgate.net
TemperatureThe temperature at which the simulation is run.~274 K - 300 K nih.gov
Analysis MetricsQuantities calculated from the trajectory to describe structure and dynamics.RMSD, Radius of Gyration (Rg), Helicity (%) nih.gov

Quantum Chemical Calculations for Isotope Effects and Spectroscopic Parameters

Quantum chemical (QC) calculations offer a first-principles approach to predict spectroscopic parameters, such as NMR chemical shifts, for molecules containing ¹⁵N. smu.edu These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule and its response to an external magnetic field. nih.gov This allows for the direct computation of NMR shielding tensors, which are then converted into chemical shifts for comparison with experimental data. researchgate.net The ability to accurately calculate the ¹⁵N chemical shift of an alanine residue within a peptide provides a powerful tool for structural elucidation. researchgate.netresearchgate.net

Methods like Density Functional Theory (DFT) have become workhorses for calculating NMR parameters due to their balance of computational cost and accuracy. researchgate.net The accuracy of these calculations is sensitive to several factors, including the choice of the functional, the basis set, and the treatment of solvent effects. nih.gov Comparing the calculated ¹⁵N chemical shifts with experimentally measured values serves as a stringent test for validating a proposed molecular structure. smu.edu Discrepancies can point to incorrect structural models or highlight subtle electronic effects not captured by the initial model.

Furthermore, QC calculations are essential for understanding isotope effects. While the primary application of ¹⁵N is as a label for tracking specific atoms, the isotopic substitution itself can induce small but measurable changes in spectroscopic properties, which can be modeled computationally. These calculations help in dissecting the various contributions to the observed chemical shifts, providing deeper insight into hydrogen bonding, molecular recognition, and other biochemical phenomena. researchgate.net

Table 2: Factors Influencing the Accuracy of Quantum Chemical ¹⁵N NMR Chemical Shift Calculations
FactorDescriptionCommon Approaches/ConsiderationsReference
Level of TheoryThe theoretical method used to approximate the electronic structure.Density Functional Theory (DFT), Ab Initio methods (e.g., MP2) smu.edu
Basis SetThe set of mathematical functions used to build molecular orbitals.Pople-style (e.g., 6-311+G(d,p)), Dunning-style (e.g., aug-cc-pVTZ) nih.gov
Solvent EffectsAccounting for the influence of the surrounding solvent medium.Implicit models (e.g., PCM), Explicit solvent molecules nih.gov
Relativistic EffectsCorrections for the effects of relativity, important for heavy atoms but can influence shielding of nearby light atoms.Often minor for ¹⁵N but considered for high-accuracy calculations. nih.gov
Rovibrational CorrectionsAveraging calculated properties over the vibrational and rotational motions of the molecule.Improves agreement with experimental data measured at non-zero temperatures. nih.gov

Structure Prediction and Refinement Algorithms Utilizing ¹⁵N-Derived Restraints

A primary application of incorporating ¹⁵N-labeled amino acids like L-alanine into peptides and proteins is the determination of their three-dimensional structures using NMR spectroscopy. The data from these experiments, such as ¹⁵N chemical shifts and residual dipolar couplings (RDCs), serve as crucial experimental restraints for computational structure prediction and refinement algorithms. nih.govpnas.org These algorithms use the experimental data to guide a search through the conformational space of the molecule to find the structure that best fits the data.

Structure refinement protocols, often implemented in software packages like XPLOR-NIH, add a potential energy term to the simulation that penalizes deviations between calculated and observed NMR parameters. nih.govnih.gov For example, ¹⁵N chemical shift anisotropy (CSA) can be used to generate restraints that provide information on the orientation of the peptide backbone. nih.gov Similarly, RDCs provide long-range orientational information that is invaluable for defining the global fold of a protein. pnas.org

The inclusion of ¹⁵N-derived restraints dramatically improves the quality and accuracy of the resulting structures compared to relying solely on theoretical energy functions or distance restraints from the Nuclear Overhauser Effect (NOE). rsc.org This integrated approach, combining experimental ¹⁵N NMR data with computational refinement, is a cornerstone of modern structural biology for determining high-resolution solution structures of biomolecules. nih.govmdpi.com

Table 3: Impact of ¹⁵N-Derived Restraints on Protein Structure Refinement
Type of RestraintStructural Information ProvidedEffect on Structure QualitySoftware Implementation
¹⁵N Chemical ShiftsProvides information on local backbone and side-chain torsion angles (via tools like TALOS-N).Improves local geometry and secondary structure definition.CYANA, XPLOR-NIH
¹⁵N Chemical Shift Anisotropy (CSA)Orientation of the N-H bond vector relative to the magnetic field.Refines backbone conformation and detects motional averaging.XPLOR-NIH
Residual Dipolar Couplings (RDCs)Long-range orientation of inter-nuclear vectors (e.g., N-H) relative to a common alignment frame.Dramatically improves global fold accuracy and domain-domain orientations.XPLOR-NIH
Hydrogen Bond RestraintsCan be inferred from ¹H-¹⁵N HSQC spectra (e.g., slow H/D exchange).Defines and stabilizes secondary structure elements (helices and sheets).CYANA, AMBER

Bioinformatics and Data Analysis for Large-Scale ¹⁵N-Labeled Data Sets

The use of ¹⁵N-labeled compounds, including L-ALANINE-N-T-BOC (15N), in high-throughput techniques like metabolomics and proteomics generates vast and complex datasets. nih.gov Analyzing these large datasets requires sophisticated bioinformatics tools and well-defined computational workflows to extract biologically meaningful information. nih.gov The field of computational metabolomics provides software for processing raw analytical data, identifying metabolites, and performing statistical analysis to pinpoint significant changes between different experimental conditions. researchgate.netusamvcluj.ro

A typical bioinformatics workflow for analyzing data from a ¹⁵N-labeled metabolomics experiment involves several key steps. nih.gov First, raw data from the mass spectrometer or NMR instrument is pre-processed, which includes peak picking, noise reduction, and alignment of spectra from different samples. researchgate.net Next, features corresponding to specific metabolites are identified. In studies using ¹⁵N-alanine, bioinformatics tools can specifically search for mass shifts corresponding to the incorporation of the ¹⁵N label, allowing for metabolic flux analysis. Finally, statistical methods, such as principal component analysis (PCA) and partial least squares discriminant analysis (PLS-DA), are used to identify patterns and biomarkers within the data. nih.gov Web-based platforms and standalone software packages are available to facilitate these complex analyses. metsysbio.com

Table 4: Selected Bioinformatics Tools for Analysis of ¹⁵N-Labeled Metabolomics Data
Tool/PlatformPrimary FunctionKey FeaturesReference
XCMSLC-MS Data Pre-processingPeak detection, retention time correction, peak alignment. researchgate.net
MZmine 2LC-MS Data Pre-processingProvides a graphical user interface for processing mass spectrometry data. researchgate.net
MetaboAnalystStatistical Analysis and InterpretationOffers a comprehensive suite of tools for statistical, functional, and pathway analysis. nih.gov
Human Metabolome Database (HMDB)Metabolite AnnotationA comprehensive database of human metabolites used for identifying compounds from MS or NMR data. nih.gov
KEGGPathway AnalysisDatabase for mapping identified metabolites onto known metabolic pathways. usamvcluj.ro

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes for Advanced ¹⁵N-Alanine Conjugates

The synthesis of ¹⁵N-labeled Boc-L-alanine is a foundational step, but future research is increasingly directed toward developing more efficient and versatile synthetic methodologies for creating advanced ¹⁵N-alanine conjugates. The goal is to attach ¹⁵N-labeled alanine (B10760859) to other molecules of interest, such as drugs, peptides, or molecular probes, to trace their pathways and interactions. Researchers are exploring novel cyclization and condensation reactions to build complex heterocyclic structures from ¹⁵N-Boc-alanine precursors. These methods aim to produce diverse molecular scaffolds, such as pyrimidines and pyrazolo[1,5-a]pyrimidines, which are significant in medicinal chemistry. researchgate.netbeilstein-journals.org

Key areas of development include one-pot synthesis protocols that improve efficiency and yield, as well as stereoselective techniques to ensure the production of specific isomers crucial for biological activity. researchgate.net The ability to strategically place the ¹⁵N label within these larger, more complex molecules is critical for precisely tracking their metabolic fate and mechanism of action in biological systems. musechem.com

Integration with Advanced Imaging Techniques (e.g., in situ NMR, DNP-enhanced NMR)

The integration of ¹⁵N-labeled compounds with state-of-the-art analytical techniques is set to revolutionize molecular imaging and structural biology. While ¹⁵N labeling is essential for Nuclear Magnetic Resonance (NMR) studies of proteins and other macromolecules, new advancements are pushing the boundaries of sensitivity and application. alfa-chemistry.comrsc.org

In situ NMR spectroscopy allows for the real-time monitoring of metabolic processes within living cells. nih.gov By introducing ¹⁵N-Boc-L-alanine or its derivatives, scientists can directly observe nitrogen metabolism and track the transformation of the labeled compound through complex biochemical pathways. alfa-chemistry.comnih.gov This approach overcomes challenges like the rapid exchange of protons with water that can obscure signals in traditional NMR experiments. nih.gov

Dynamic Nuclear Polarization (DNP)-enhanced NMR is another powerful technique that dramatically boosts the signal intensity in NMR experiments, sometimes by several orders of magnitude. oup.com By hyperpolarizing ¹⁵N-labeled molecules, researchers can achieve spectacular signal enhancements, enabling the study of low-concentration analytes and the acquisition of high-resolution spectra in a fraction of the time. oup.comacs.org This has profound implications for studying protein-ligand interactions, characterizing the structure of materials, and even for in vivo metabolic imaging. acs.orgrsc.org Recent studies have shown that hyperpolarized ¹⁵N-labeled compounds can have their polarization state preserved for extended periods, allowing for their transport and use at remote MRI or NMR facilities. acs.orgnih.gov

TechniqueAdvantageApplication with ¹⁵N-Boc-Alanine
In situ NMR Real-time monitoring of metabolic reactions in living cells.Tracking the fate of the ¹⁵N atom as the alanine conjugate is metabolized, providing insights into enzyme kinetics and pathway dynamics. nih.gov
DNP-enhanced NMR Massive signal enhancement (up to 50,000-fold), enabling detection of low-concentration species. acs.orgHigh-resolution structural studies of proteins or materials incorporating the ¹⁵N label; in vivo imaging of metabolic processes. oup.comnih.gov

Exploration in Synthetic Biology for Engineered Pathways with ¹⁵N-Precursors

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, represents a fertile ground for the application of ¹⁵N-labeled precursors. By supplying ¹⁵N-Boc-L-alanine or simpler ¹⁵N sources to engineered microorganisms, researchers can trace the flow of nitrogen through novel, synthetic metabolic pathways. rsc.orgnih.gov

This approach serves two primary purposes:

Pathway Verification and Optimization: It allows engineers to confirm that a designed metabolic pathway is functioning as intended and to identify any bottlenecks where intermediates may accumulate. mdpi.com Isotope labeling helps quantify the flux through different branches of the pathway, providing critical data for optimization. nih.gov

Production of Labeled Biomolecules: Engineered microbes can be used as cellular factories to produce complex, high-value biomolecules, such as proteins or natural products, that are uniformly or selectively labeled with ¹⁵N. rsc.orgnih.gov

Genome mining, coupled with ¹⁵N stable isotope labeling, is a powerful strategy to link biosynthetic gene clusters to the secondary metabolites they produce. nih.gov By feeding a ¹⁵N source to a microorganism and analyzing its metabolome with mass spectrometry, scientists can identify the nitrogen-containing compounds synthesized by the organism, facilitating the discovery of new natural products. nih.gov

Expanding Applications in Material Science and Bio-inspired Materials

The use of isotopically labeled amino acids is expanding beyond biology and into material science. ¹⁵N-Boc-L-alanine can be incorporated into peptides and polymers to create novel bio-inspired materials with specific structural and functional properties. The precise atomic-level information provided by techniques like solid-state NMR, enhanced by ¹⁵N labeling, is invaluable for characterizing the structure and dynamics of these materials. sigmaaldrich.com

For example, ¹⁵N labels can be used to probe the hydrogen bonding networks and conformational details of self-assembling peptide-based hydrogels or to study the structure of amyloid fibrils. sigmaaldrich.com Understanding these nanoscale properties is crucial for designing new materials for applications in drug delivery, tissue engineering, and nanotechnology. The ability to selectively label specific sites within a polypeptide chain offers a powerful tool for investigating the domains critical for material function. sigmaaldrich.com

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Physics

The future of research involving L-Alanine-N-t-Boc (¹⁵N) lies at the convergence of chemistry, biology, and physics. The synthesis of novel labeled compounds (chemistry) is driven by the need to answer complex questions about metabolic pathways and cellular function (biology), which are in turn investigated using sophisticated analytical techniques rooted in physical principles (physics). wikipedia.org

This interdisciplinary approach is essential for tackling major scientific challenges. For instance:

Structural Biologists use ¹⁵N-labeled proteins in NMR experiments (physics) to determine their three-dimensional structures and understand how they interact with drugs (chemistry) in living cells (biology). alfa-chemistry.comprotein-nmr.org.uk

Metabolic Engineers combine principles of synthetic biology and analytical chemistry to design and build new biological pathways for producing valuable chemicals. mdpi.comfrontiersin.org

Material Scientists use chemical synthesis to create labeled peptides that self-assemble into new materials, whose properties are then characterized using physical methods.

The stable isotope ¹⁵N acts as a universal tracer, a common thread that connects these fields and enables a more holistic understanding of complex systems from the atomic to the organismal level.

Q & A

Q. How can researchers optimize 15N tracer recovery in complex biological systems to address discrepancies in nitrogen partitioning data?

  • Inconsistent 15N recovery often stems from isotopic dilution in soil or cellular matrices. To mitigate this, use compartmentalized sampling (e.g., separating plant roots from soil) and apply mass-balance equations to account for unassimilated 15N . For example, in plant studies, 15N influx is calculated as: 15N influx=15N content in roots (mg)Root dry weight (g) × Time (h)\text{15N influx} = \frac{\text{15N content in roots (mg)}}{\text{Root dry weight (g) × Time (h)}}

    Statistical tools like Duncan’s multiple range test (SPSS) help identify significant variations in tracer distribution .

Q. What experimental design considerations are critical for using L-ALANINE-N-T-BOC (15N) in protein dynamics studies via 15N{1H} NOE measurements?

  • Steady-state 15N{1H} nuclear Overhauser effects (NOEs) require saturation of HN resonances and comparison of cross-peak intensities with/without saturation . Key challenges include low sensitivity (10× lower than R1/R2 relaxation rates) and artifacts from incomplete magnetization transfer. Optimize pulse sequences with high-field NMR (>600 MHz) and ensure sample stability at –20°C to prevent Boc-group hydrolysis .

Q. How do variations in isotopic labeling position (e.g., 15N vs. 13C/15N dual labeling) influence data interpretation in metabolic tracer studies?

  • Dual-labeled (13C2,15N) alanine enables simultaneous tracking of carbon and nitrogen fluxes, but requires correction for isotopic cross-talk in mass spectrometry. For instance, 15N labeling alone simplifies data interpretation in nitrogen assimilation studies, whereas dual labeling is preferred for probing transamination pathways . Researchers must validate labeling specificity using isotopomer spectral analysis (ISA) .

Methodological Challenges and Solutions

Q. How should researchers address contradictions in 15N tracer data between in vitro and in vivo models?

  • Discrepancies often arise from differences in tracer bioavailability or compartmentalization. For in vivo studies, use microdialysis to measure extracellular 15N-alanine levels, and compare with in vitro cell lysate data. Normalize results to tissue-specific nitrogen uptake rates and account for endogenous alanine synthesis via transaminase activity .

Q. What protocols ensure reliable quantification of 15N enrichment in low-abundance biological samples?

  • Isotope ratio mass spectrometry (IRMS) with a precision of ±0.002 atom% 15N is recommended for low-concentration samples (e.g., soil extracts or biofluids) . Pre-concentrate samples via lyophilization and avoid organic solvents that interfere with ionization. For proteomics, combine 15N metabolic labeling with SILAC (stable isotope labeling by amino acids in cell culture) for multiplexed quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.